threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol
Description
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(1S,2S)-1-(4-hydroxyphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C9H12O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-13H,5H2/t8-,9-/m0/s1 |
InChI Key |
DGMSJCVOBYTYTE-IUCAKERBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Acid-Catalyzed Reaction of Phenol and 2,4-Pentanedione
One of the primary industrial and laboratory methods for preparing this compound involves the acid-catalyzed reaction of phenol with 2,4-pentanedione under controlled heating conditions (30–100 °C) in the presence of a mercapto compound as a promoter or accelerator. This method produces a mixture of bisphenol A and this compound (THPE), from which THPE is subsequently isolated.
-
- Acidic medium
- Effective amount of mercapto compound (thiol-based promoter)
- Temperature range: 30–100 °C
- Molar ratio of phenol to 2,4-pentanedione: at least 6:1
-
- Heat phenol and 2,4-pentanedione mixture with acid and mercapto compound.
- Obtain a mixture containing bisphenol A and THPE.
- Separate THPE from bisphenol A through selective precipitation and purification steps.
-
- Combine the bisphenol A-THPE mixture with chlorinated alkanes to precipitate a THPE-enriched solid.
- Treat the precipitate with a methanol-water mixture (≥40% methanol by volume), pre-saturated with THPE, to form a slurry.
- Recover pure THPE from the slurry by filtration or crystallization.
This method is described in patent literature and is notable for its scalability and relatively straightforward purification strategy.
Enantioselective Synthesis via Asymmetric Dihydroxylation
A more sophisticated synthetic approach involves enantioselective total synthesis using asymmetric dihydroxylation of substituted styrene derivatives protected with tert-butyldimethylsilyl (TBS) groups. This approach is applicable for obtaining optically pure this compound derivatives.
-
- Starting from 4-((tert-butyldimethylsilyl)oxy)-3,5-dimethoxystyrene or similar protected phenylpropene derivatives.
- Use of AD-mix-α or AD-mix-β (Sharpless asymmetric dihydroxylation reagents) in tert-butanol/water mixtures.
- Reaction proceeds with high enantiomeric excess (>99% ee).
- Yields typically range from 96–98%.
-
- Silica gel chromatography using methanol/dichloromethane mixtures (2–5% MeOH in CH2Cl2) for isolation.
- Products visualized by thin-layer chromatography (TLC) with vanillin stain.
-
- 1H and 13C NMR spectroscopy confirming structure.
- High-resolution mass spectrometry (HRMS).
- Chiral HPLC to confirm enantiomeric purity.
This method allows for precise stereochemical control, enabling access to both (R,R) and (S,S) enantiomers of the compound, which is critical for biological activity studies.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Purification | Yield/Notes |
|---|---|---|---|---|
| Acid-catalyzed reaction (patent method) | Phenol + 2,4-pentanedione | Acidic, mercapto promoter, 30–100 °C | Chlorinated alkane precipitation, methanol-water slurry | Mixture with bisphenol A, separation required |
| Enantioselective asymmetric dihydroxylation | Protected styrene derivatives + AD-mix | AD-mix-α or β, tBuOH/H2O, room temp | Silica gel chromatography | High yield (96–98%), >99% ee |
| Stock solution preparation | Pure compound | Dissolution in DMSO or co-solvents | None (solution preparation) | Concentrations from 1 to 10 mM |
Research Outcomes and Analytical Data
- The acid-catalyzed synthesis provides a practical route for bulk preparation but requires careful separation from bisphenol A.
- The asymmetric dihydroxylation method yields enantiomerically pure compounds suitable for detailed biological evaluation.
- Analytical techniques such as NMR, HRMS, and chiral HPLC confirm the identity and purity of the synthesized compounds.
- Stability studies indicate that the compound is sensitive to moisture and light, necessitating storage under sealed, refrigerated conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups, to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Mechanism of Action
The mechanism of action of threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups on the phenyl ring allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (1S,2R)-1-(4-hydroxyphenyl)propane-1,2,3-triol (stereospecific form) or (±)-threo-1-(4-hydroxyphenyl)propane-1,2,3-triol (racemic mixture) .
- CAS Numbers :
- Molecular Formula : C₉H₁₂O₄; Molecular Weight : 184.19 g/mol .
- Structure : A triol backbone (propane-1,2,3-triol) substituted at the C1 position with a 4-hydroxyphenyl group. The threo configuration refers to the stereochemistry at C1 and C2, where hydroxyl groups are on opposite sides .
Sources and Isolation :
- Naturally isolated from Stauntonia chinensis , Momordica cochinchinensis (bitter melon seeds) , and Scotch pine (Pinus sylvestris) .
- Synthesized via enzymatic cascades or chemical oxidation of lignin-derived model compounds .
Comparison with Structurally Similar Compounds
Veratryl Glycerol (Threo-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol)
- Structure : Methoxy groups at C3 and C4 of the phenyl ring instead of a hydroxyl group at C4 .
- CAS: Not explicitly listed; a model compound in lignin research.
- Applications : Used to study lignin oxidation mechanisms under alkaline conditions. Unlike the target compound, its methoxy substituents resist demethylation, making it stable during oxidative degradation .
- Key Difference : Increased lipophilicity due to methoxy groups, altering solubility and reactivity .
Erythro-1-(4-Hydroxyphenyl)propane-1,2,3-triol
1-(1H-Indol-3-yl)-Propane-1,2,3-triol
Threo-1-(4-Hydroxy-3-Methoxyphenyl)-1,2,3-Propanetriol
Solketal (Propane-1,2,3-triol Acetonide)
- Structure : Ketal derivative of propane-1,2,3-triol, lacking a phenyl group .
- Applications : Fuel additive improving octane ratings and reducing particulate emissions .
- Key Difference: The absence of a phenyl group and presence of a ketal moiety drastically reduce polarity, enhancing compatibility with nonpolar matrices like gasoline .
Data Table: Comparative Analysis
Key Research Findings
Biological Activity
threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol, also known as 1-(4-hydroxyphenyl)-1,2,3-propanetriol, is a phenolic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂O₄
- Molecular Weight : 184.19 g/mol
- CAS Number : 155748-73-5
- Density : 1.4 g/cm³
- Boiling Point : 455.9 °C
- LogP : -1.19 (indicating high hydrophilicity)
Pharmacological Activities
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. The compound has been shown to enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects
Studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests a potential role in managing chronic inflammatory conditions.
Neuroprotective Properties
this compound has been investigated for its neuroprotective effects in various models of neurodegeneration. It appears to exert protective effects against neuronal apoptosis and may enhance cognitive function through modulation of neuroinflammatory processes.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them.
- Inhibition of Enzymatic Activity : It inhibits enzymes involved in the inflammatory response (e.g., COX and LOX).
- Gene Expression Modulation : this compound influences the expression of genes related to inflammation and apoptosis.
Study 1: Antioxidant Efficacy
A study evaluating the antioxidant capacity of this compound demonstrated a significant reduction in lipid peroxidation levels in vitro. The results indicated an increase in glutathione levels and a decrease in reactive oxygen species (ROS) production when cells were treated with this compound.
Study 2: Anti-inflammatory Responses
In an animal model of induced arthritis, administration of this compound resulted in a marked decrease in paw swelling and joint inflammation. Histopathological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory markers.
Potential Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- As an Antioxidant Supplement : Could be used in dietary supplements aimed at reducing oxidative stress.
- In Inflammatory Disorders : Potential therapeutic agent for diseases characterized by chronic inflammation.
- Neuroprotective Agent : May be beneficial in the prevention or management of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Q & A
Basic Research Questions
Q. How can threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol be distinguished from its erythro isomer using spectroscopic methods?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and splitting patterns. For example, the threo isomer exhibits distinct proton coupling in the vicinal diol system (1,2,3-triol) compared to erythro, as observed in diastereomeric splitting of hydroxyl or adjacent protons. Specific NMR chemical shifts for similar triol derivatives (e.g., rac-1-(3-chlorophenyl)propane-1,2,3-triol) show δ 3.64–4.89 ppm for hydroxyl-bearing carbons, with diastereomer-specific splitting patterns . Additionally, chiral chromatography (e.g., using a Chiralpak column) can resolve stereoisomers based on retention times .
Q. What chromatographic conditions are recommended for purity analysis of this compound?
- Methodological Answer : Use reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of water-acetonitrile (gradient: 5–95% acetonitrile over 20 minutes). Detection at 254 nm is suitable for phenolic derivatives. For impurity profiling, set acceptance criteria at ≤0.1% for individual unspecified impurities, as per USP guidelines for structurally related compounds .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : The compound’s high polarity (due to three hydroxyl groups) necessitates polar solvents (e.g., methanol, water) for dissolution. Its hygroscopic nature requires anhydrous storage conditions. Dielectric constant data for propane-1,2,3-triol analogs (ε ≈ 42.5 at 298.15 K) suggest strong hydrogen-bonding capacity, influencing solvent selection for reactions or solubility studies .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while controlling stereochemical outcomes?
- Methodological Answer : Employ asymmetric catalysis or enzymatic resolution. For example, Sharpless asymmetric dihydroxylation (AD) or lipase-mediated kinetic resolution can enhance stereoselectivity. Reaction monitoring via thin-layer chromatography (TLC) with ceric ammonium molybdate staining aids in tracking diol intermediates. Yields up to 42% have been reported for analogous triols using optimized catalytic conditions .
Q. What computational approaches are effective for studying this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities. For instance, docking studies with h11β-HSD1 enzyme revealed binding energies ranging from -4.3 to -9.5 kcal/mol for triol derivatives. Focus on hydrogen-bonding interactions with catalytic residues (e.g., Ser170, Tyr183) to refine binding models .
Q. How do degradation pathways of this compound under oxidative conditions inform stability studies?
- Methodological Answer : Use LC-MS/MS to identify degradation products. Under strong ionization discharge (SID), phenolic triols degrade via hydroxyl radical attack, forming intermediates like 3,4-dihydroxybenzoic acid and propane-1,2,3-triol. Accelerated stability testing (40°C/75% RH for 6 months) combined with Arrhenius modeling predicts shelf-life .
Q. How can contradictory data on biological activity between in vitro and in vivo studies be resolved for this compound?
- Methodological Answer : Perform pharmacokinetic profiling (e.g., bioavailability, metabolic clearance) to address discrepancies. For example, phase II metabolism (glucuronidation/sulfation) may reduce efficacy in vivo. Use HepG2 cells or microsomal assays to simulate hepatic metabolism and correlate with in vivo pharmacokinetic data .
Methodological Notes
- Stereochemical Analysis : Always cross-validate NMR data with X-ray crystallography (if crystalline) or circular dichroism (CD) for absolute configuration confirmation .
- Data Contradictions : Replicate experiments under controlled humidity/temperature and use standardized reference materials (e.g., USP-grade reagents) to minimize variability .
- Advanced Synthesis : Consider green chemistry principles (e.g., solvent-free reactions) to improve sustainability without compromising stereochemical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
